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Indium(III) sulfide -

Indium(III) sulfide

Catalog Number: EVT-466674
CAS Number:
Molecular Formula: In2S3
Molecular Weight: 325.8 g/mol
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Product Introduction

Source and Classification

Indium(III) sulfide, represented chemically as In2S3\text{In}_2\text{S}_3, is classified as a semiconductor material. It is part of the group of indium-based chalcogenides, which are known for their unique electronic and optical properties. Indium(III) sulfide can exist in several polymorphic forms, primarily the cubic and hexagonal structures, with the cubic form being more stable at room temperature. The compound has garnered attention for its potential applications in photovoltaic devices and as a catalyst in electrochemical reactions .

Synthesis Analysis

Indium(III) sulfide can be synthesized through various methods:

  1. Hydrothermal Synthesis: A common method involves the hydrothermal reaction of indium chloride and thiourea in deionized water at elevated temperatures (around 160 °C). This method typically yields flower-like morphologies composed of nanosheets after several hours of reaction time .
  2. Chemical Vapor Transport: This technique allows for the growth of single crystals by transporting indium and sulfur vapors onto a substrate. The process requires careful control of temperature gradients to facilitate crystal growth .
  3. Chemical Precipitation: Indium(III) sulfide can also be prepared via chemical precipitation from aqueous solutions containing indium(III) nitrate and sodium sulfide. This method is advantageous for producing thin films or nanoparticles .
  4. Close-Spaced Evaporation: Pre-synthesized indium sulfide powder can be deposited onto substrates using close-spaced evaporation techniques, which are effective for creating thin films with controlled thickness .

Each synthesis method impacts the morphology and crystallinity of the resulting indium(III) sulfide, influencing its electronic properties.

Molecular Structure Analysis

The molecular structure of indium(III) sulfide is characterized by a complex arrangement of indium and sulfur atoms. The most common form, cubic indium(III) sulfide, exhibits a face-centered cubic lattice structure. Rietveld refinement studies have revealed that this compound can undergo phase transitions between different modifications (e.g., from β to α forms), which are influenced by temperature changes and external conditions such as sulfur partial pressure .

The electronic structure is crucial for its semiconducting behavior, with density functional theory calculations indicating that indium(III) sulfide behaves as a direct bandgap semiconductor with a bandgap energy around 2.0 eV . This property makes it suitable for applications in solar cells and photodetectors.

Chemical Reactions Analysis

Indium(III) sulfide participates in various chemical reactions, particularly in catalysis:

  1. Electrochemical Reactions: Indium(III) sulfide has been explored as a catalyst for carbon dioxide reduction to formate. The incorporation of zinc into the structure enhances its catalytic activity by stabilizing reactive intermediates during electrolysis .
  2. Thermal Decomposition: Upon heating, indium(III) sulfide can decompose into indium metal and sulfur vapor at elevated temperatures, which is relevant for recycling processes .
  3. Oxidation Reactions: Indium(III) sulfide can react with oxygen to form indium oxide and sulfur dioxide under oxidative conditions.

These reactions highlight the versatility of indium(III) sulfide in both synthetic chemistry and practical applications.

Mechanism of Action

The mechanism of action for indium(III) sulfide in catalysis involves several steps:

  1. Adsorption: Reactants such as carbon dioxide adsorb onto active sites on the surface of the catalyst.
  2. Activation: The presence of zinc alters the electronic structure, enhancing the covalency of In−S bonds. This modification stabilizes sulfur atoms, which are critical for activating water molecules necessary for forming reactive intermediates like HCOO* during electrolysis .
  3. Product Formation: The activated intermediates subsequently react to produce formate with high efficiency under optimized conditions.

This mechanism underscores the importance of structural modifications in enhancing catalytic performance.

Physical and Chemical Properties Analysis

Indium(III) sulfide exhibits several notable physical and chemical properties:

  • Color: Typically yellow to brownish-yellow.
  • Density: Approximately 4.5 g/cm³.
  • Melting Point: Decomposes upon heating rather than melting.
  • Electrical Conductivity: Exhibits semiconducting behavior with variable conductivity depending on temperature and impurities.
  • Optical Properties: Strong absorption in the visible spectrum makes it suitable for photovoltaic applications.

These properties are crucial for its use in electronic devices and as a catalyst.

Applications

Indium(III) sulfide has diverse applications across various fields:

  1. Photovoltaic Devices: Its semiconducting properties make it an excellent candidate for use in thin-film solar cells as a buffer layer or window material .
  2. Catalysis: Indium(III) sulfide is employed in electrocatalytic processes, particularly in carbon dioxide reduction to formate, showcasing potential for sustainable energy applications .
  3. Optoelectronic Devices: Due to its optical absorption characteristics, it is used in photodetectors and light-emitting devices.
  4. Thermoelectric Applications: Research into its thermoelectric properties indicates potential uses in energy conversion technologies.
Historical Development and Pioneering Studies

Early Synthesis and Semiconductor Discovery

The history of indium(III) sulfide (In₂S₃) is inextricably linked to the discovery of indium itself. In 1863, German chemists Ferdinand Reich and Hieronymous Theodor Richter first synthesized In₂S₃ during their investigations of zinc ore samples at the Freiberg University of Mining and Technology. While analyzing sphalerite (ZnS) spectroscopically, they observed an intense indigo-blue spectral line, signaling a new element. Isolation of this element relied on precipitating its bright yellow sulfide from acidic solutions – later identified as In₂S₃. This compound became the cornerstone for confirming indium as a distinct element [1] [7].

Initial synthesis methods were predominantly based on direct elemental combination. High-purity indium and sulfur were heated together under inert atmospheres or vacuum conditions. This approach yielded polycrystalline In₂S₃ but offered limited control over stoichiometry, crystallinity, or morphology. Early characterization revealed its complex polymorphism. Three primary crystal structures were identified:

  • α-In₂S₃: A defect cubic structure stable at lower temperatures (<420°C), often appearing yellow.
  • β-In₂S₃: A defect spinel structure (tetragonally distorted), red in color, and the most thermodynamically stable form at room temperature. This phase features ordered (T-type) or disordered (C-type) vacancies within the cationic sublattice, critically influencing its electronic properties [1] [5] [7].
  • γ-In₂S₃: A metastable layered hexagonal structure formed at very high temperatures (>740°C) [1] [7].

Table 1: Fundamental Properties of In₂S₃ Polymorphs

Propertyα-In₂S₃β-In₂S₃γ-In₂S₃
Crystal StructureDefect CubicDefect Spinel (Tetragonal)Layered Hexagonal
ColorYellowRed-
Stability Range< 420°CRoom Temperature (Most Stable)>740°C
Band Gap (eV)~2.0 - 2.3~2.0 - 2.1~1.9
Key Feature-Cationic Vacancies (Ordered/Disordered)Layered Structure

The recognition of In₂S₃ as a semiconductor emerged in the mid-20th century. Key early findings established:

  • N-type Conductivity: Intrinsic β-In₂S₃ consistently demonstrated n-type semiconductor behavior due to sulfur vacancies acting as electron donors [1] [7].
  • Optical Band Gap: The fundamental optical band gap of the stable β-phase was measured at approximately 2.0 - 2.1 eV, placing its absorption edge firmly within the visible light spectrum [1] [5] [7]. This was significantly narrower than the band gaps of ubiquitous oxides like TiO₂ (3.2 eV), immediately suggesting potential for visible-light-driven applications.
  • Defect Tolerance: Unlike classic II-VI semiconductors (e.g., CdS), the defect spinel structure of β-In₂S₃, particularly its intrinsic cationic vacancies, was found to play a complex role. While traditionally detrimental, these vacancies could act as electron traps or even facilitate specific electronic transitions, contributing to its functionality rather than solely degrading performance [1] [4] [7]. This intrinsic "disorder" became a defining characteristic.

Early applications were limited but hinted at future potential. Its luminescent properties led to investigations as a phosphor host material when doped with other metals (e.g., Ag⁺, Eu³⁺) for projector lamps and displays [7]. Radioactive ¹¹³mIn-labeled In₂S₃ was explored briefly as a lung imaging agent in nuclear medicine due to its uptake characteristics [7]. However, the primary focus remained on fundamental characterization and understanding its place within the broader family of III-V/VI semiconductors.

Evolution of Research Paradigms in III-V Semiconductors

Research on In₂S₃ evolved significantly within the context of broader III-V semiconductor science. Key paradigm shifts include:

  • From Silicon Dominance to III-V Potential: For decades, silicon dominated semiconductor electronics and photovoltaics. However, inherent limitations like its indirect band gap (lowering light absorption efficiency) and relatively modest carrier mobility spurred exploration of alternatives. III-V compounds (e.g., GaAs, InP, GaN) emerged as high-performance contenders due to their direct band gaps, high electron mobilities, high radiative efficiencies, and tunable electronic structures via alloying. In₂S₃, as a III₂-VI₃ compound, shared the advantages of tunable optoelectronic properties but faced the critical challenge of instability at liquid junctions – a problem plaguing many III-Vs (e.g., GaAs corrosion in electrolytes) [6] [9]. This instability severely hampered early attempts to utilize them in photoelectrochemical applications like water splitting.

  • The Rise of Thin-Film Photovoltaics and the CdS Problem: The development of thin-film solar cells (TFSCs), particularly Cu(In,Ga)Se₂ (CIGS) and CdTe, offered pathways to cheaper solar energy. A critical component in these devices was the n-type buffer layer, traditionally cadmium sulfide (CdS). CdS performed well but had major drawbacks: toxicity (Cd²⁺), environmental concerns related to CdS bath deposition waste, and a suboptimal band gap (2.4 eV) absorbing some valuable blue light. This created a compelling need for Cd-free, non-toxic alternatives [4] [7]. β-In₂S₃ emerged as a prime candidate due to its:

  • Favorable Band Alignment: Its conduction band minimum aligned well with absorber layers like CIGS, facilitating efficient electron transfer.
  • Wider Band Gap (~2.1 eV): Compared to CdS, it allowed more blue light to reach the absorber, potentially increasing current density.
  • Lower Toxicity: Indium compounds are generally considered less toxic than cadmium.
  • Versatile Deposition: Amenable to various techniques like spray pyrolysis [7] [11], sputtering [14], atomic layer deposition (ALD), and chemical bath deposition (CBD) – crucial for industrial adoption. Companies like AVANCIS GmbH pioneered integrating In₂S₃ buffer layers into CIGS production lines, demonstrating commercial viability [3].
  • Defects from Liabilities to Assets: Early semiconductor research often sought perfect, defect-free crystals. The discovery of the critical role of cationic vacancies in β-In₂S₃ marked a shift. Research revealed that these vacancies weren't merely recombination centers but could:
  • Create intra-bandgap states enabling novel carrier relaxation pathways.
  • Facilitate broadband light absorption. Studies demonstrated that defect-engineered In₂S₃ nanoparticles could exhibit significant photocatalytic activity not just under UV and visible light, but remarkably, also under near-infrared (NIR) irradiation (44% of solar energy), a feat previously requiring complex up-conversion materials [2] [4]. This intrinsic defect engineering became a powerful strategy to enhance solar energy utilization.
  • Integration with Emerging Technologies: Research paradigms further evolved by integrating In₂S₃ into cutting-edge device concepts:
  • Perovskite Solar Cells (PSCs): The limitations of common electron transport materials (ETMs) like TiO₂ (high-temperature processing, UV instability, low mobility) and ZnO (photocorrosion) drove the search for alternatives. In₂S₃, with its high electron mobility, suitable band alignment (~3.8 eV conduction band), low-temperature processability, and stability, emerged as a promising ETM. Simulations predicted efficiencies exceeding 20% in planar n-i-p PSCs [8], and experimental devices achieved certified PCEs over 18% [8] [33].
  • Advanced Photocatalysis: Beyond simple pollutant degradation, In₂S₃-based heterostructures (e.g., with TiO₂, graphene, other chalcogenides) became pivotal for solar fuel generation. Research focused on using In₂S₃ for photocatalytic hydrogen evolution from water and CO₂ reduction into fuels (e.g., formate), leveraging its visible light response and tunable band edges [4] [5].
  • Quantum Confinement and Nanostructuring: The synthesis of low-dimensional In₂S₃ (quantum dots, nanotubes, nanosheets) exploited quantum confinement effects for band gap tuning and created high-surface-area architectures beneficial for catalysis, sensing, and energy storage. Single-walled In₂S₃ nanotubes synthesized via solvent-mediated self-assembly demonstrated novel properties [7] [12].

Table 2: Key Milestones in In₂S₃ Research Evolution within III-V Semiconductor Paradigms

PeriodParadigm FocusIn₂S₃ Research MilestoneImpact
Pre-1970sElemental Discovery & Basic PropsIdentification as first In compound (1863); Structure determinationFoundation for indium chemistry; Recognition as semiconductor.
1970s-1990sIII-V Optoelectronics & InstabilityCharacterization of electronic structure, band gap, n-type cond.Highlighted potential but also corrosion challenges in PEC.
Late 1990s-2010sThin-Film PV & CdS ReplacementDevelopment as buffer layer for CIGS (e.g., AVANCIS process) [3]Demonstrated viability of Cd-free, non-toxic buffer; Commercial adoption.
2010s-PresentDefect Engineering & NanotechDiscovery of NIR photocatalytic activity via defects [2]Enabled full solar spectrum utilization; Turned defects into assets.
2010s-PresentEmerging PV & Energy ApplicationsApplication as ETM in Perovskite Solar Cells (>18% eff.) [8]Offered solution to TiO₂/ZnO limitations in next-gen PV.
2010s-PresentSolar Fuels & Advanced CatalysisIntegration into heterostructures for H₂ evolution/CO₂ reduction [4]Contributed to renewable fuel production technologies.

This evolution showcases how In₂S₃ research transitioned from fundamental chemistry and overcoming inherent limitations (like instability) to strategically leveraging its unique properties (defect structure, tunability, lower toxicity) to solve critical problems in established technologies (CdS replacement in TFSCs) and enable next-generation applications (NIR photocatalysis, high-efficiency PSCs, solar fuels). Its development mirrors the broader trajectory of III-V/VI semiconductor research towards higher performance, sustainability, and multifunctionality.

Properties

Product Name

Indium(III) sulfide

IUPAC Name

sulfanylidene(sulfanylideneindiganylsulfanyl)indigane

Molecular Formula

In2S3

Molecular Weight

325.8 g/mol

InChI

InChI=1S/2In.3S

InChI Key

ZOMNDSJRWSNDFL-UHFFFAOYSA-N

SMILES

S=[In]S[In]=S

Canonical SMILES

S=[In]S[In]=S

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